molecular formula C16H21NO2 B5914735 N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide

N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide

Cat. No.: B5914735
M. Wt: 259.34 g/mol
InChI Key: QEQQNUSPTZRAFZ-UHFFFAOYSA-N
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Description

N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide is an organic compound with potential applications in various fields of science and industry. This compound features an allyloxy group attached to a phenyl ring, which is further connected to a cyclopentylacetamide moiety. The unique structure of this compound makes it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide typically involves the reaction of 4-(allyloxy)aniline with cyclopentylacetyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 4-(allyloxy)aniline and the acyl chloride group of cyclopentylacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Epoxides or diols depending on the oxidizing agent used.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group may facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(allyloxy)phenyl]acetamide
  • N-[4-(allyloxy)phenyl]-2-chlorobenzamide
  • 2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide

Uniqueness

N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide is unique due to the presence of both an allyloxy group and a cyclopentylacetamide moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The cyclopentyl ring adds steric bulk, which can influence the compound’s binding affinity and selectivity for specific molecular targets.

Properties

IUPAC Name

2-cyclopentyl-N-(4-prop-2-enoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-11-19-15-9-7-14(8-10-15)17-16(18)12-13-5-3-4-6-13/h2,7-10,13H,1,3-6,11-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQQNUSPTZRAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)NC(=O)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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